2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, substituted with bromophenyl and chloromethylphenyl groups, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the bromophenyl and chloromethylphenyl substituents. Common reagents used in these reactions include bromine, chloromethylphenyl derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridazinone compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may find applications in the development of new industrial chemicals or materials with specialized properties.
Mechanism of Action
The mechanism by which 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-2-methylphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives with different substituents on the phenyl rings. Examples include:
- 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylphenyl)acetamide
- 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-ethylphenyl)acetamide
Uniqueness
What sets 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-2-methylphenyl)acetamide apart is the specific combination of bromophenyl and chloromethylphenyl substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H15BrClN3O2 |
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Molecular Weight |
432.7 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C19H15BrClN3O2/c1-12-15(21)3-2-4-16(12)22-18(25)11-24-19(26)10-9-17(23-24)13-5-7-14(20)8-6-13/h2-10H,11H2,1H3,(H,22,25) |
InChI Key |
YQZJSJQVBGWYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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